molecular formula C16H14N2O4 B5817933 4-[(2-Carbamoylphenyl)carbamoyl]phenyl acetate

4-[(2-Carbamoylphenyl)carbamoyl]phenyl acetate

Cat. No.: B5817933
M. Wt: 298.29 g/mol
InChI Key: MKFDXHQPGHPYCC-UHFFFAOYSA-N
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Description

4-[(2-Carbamoylphenyl)carbamoyl]phenyl acetate is a synthetic carbamoyl-phenyl acetate derivative intended for research use only. It is not for diagnostic or therapeutic applications. This compound belongs to a class of molecules inspired by aspirin (acetylsalicylic acid) derivatives, which have garnered significant interest in medicinal chemistry for their anti-proliferative properties. Structurally related compounds have been synthesized and characterized, revealing frameworks stabilized by intermolecular N—H⋯O hydrogen bonds and π–π interactions, which can influence their physical properties and biological activity . Research on analogous compounds has demonstrated considerable in vitro anti-proliferative activity against the NCI-60 panel of human tumor cell lines, suggesting potential value for investigators in oncology and cell biology . The mechanism of action for such aspirin-based scaffolds may extend beyond cyclooxygenase (COX) inhibition, involving COX-independent pathways that can induce apoptotic cell death in various cancer cell lines, including colorectal cancer and leukemia models . Researchers can utilize this compound as a building block or reference standard in programs focused on synthesizing novel bioactive molecules, studying structure-activity relationships (SAR), and investigating alternative cell death mechanisms.

Properties

IUPAC Name

[4-[(2-carbamoylphenyl)carbamoyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c1-10(19)22-12-8-6-11(7-9-12)16(21)18-14-5-3-2-4-13(14)15(17)20/h2-9H,1H3,(H2,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKFDXHQPGHPYCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Optimization for 4 2 Carbamoylphenyl Carbamoyl Phenyl Acetate

Retrosynthetic Analysis of the Compound’s Molecular Architecture

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. For 4-[(2-Carbamoylphenyl)carbamoyl]phenyl acetate (B1210297), the analysis focuses on the disconnection of the two key functional groups: the amide and the ester linkages.

Disconnection Strategies for the Amide Linkage

The central amide bond is a logical point for the primary disconnection. This C-N bond cleavage leads to two primary synthons: an acyl cation derived from the 2-carbamoylphenyl portion and an aniline-type synthon from the phenyl acetate moiety.

Disconnection of the C(O)-N bond: This strategy breaks the amide linkage to reveal a derivative of 2-aminobenzamide (B116534) and a derivative of 4-acetoxybenzoic acid. This is a common and reliable disconnection as numerous methods exist for the formation of amide bonds.

Disconnection Strategies for the Ester Linkage

The ester group in the phenyl acetate portion of the molecule offers another strategic disconnection.

Disconnection of the C(O)-O bond: This breaks the ester linkage, suggesting an acylation reaction. This disconnection points to 4-hydroxyphenyl acetate and an acetylating agent as precursors.

Identification of Key Precursors and Building Blocks

Based on the disconnection strategies, the following key precursors and building blocks for the synthesis of 4-[(2-Carbamoylphenyl)carbamoyl]phenyl acetate are identified:

From Amide Disconnection:

2-Aminobenzamide

4-Acetoxybenzoyl chloride (or 4-acetoxybenzoic acid)

From Ester Disconnection (leading to 4-acetoxybenzoyl chloride):

4-Hydroxybenzoic acid

Acetic anhydride (B1165640) or acetyl chloride

These precursors are generally commercially available or can be synthesized through well-established methods.

Classical and Modern Synthetic Routes to this compound

A plausible synthetic route involves the preparation of the key precursors followed by their coupling to form the final product.

A potential synthetic pathway for this compound would involve the acylation of 2-aminobenzamide with 4-acetoxybenzoyl chloride. This reaction, a classic example of the Schotten-Baumann reaction, is widely used for the synthesis of amides from amines and acyl chlorides. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct. wikipedia.orgbyjus.com

Synthesis of the 2-Carbamoylphenyl Moiety

The 2-carbamoylphenyl moiety is most conveniently accessed from its precursor, 2-aminobenzamide.

Strategies for Introducing the Carbamoyl (B1232498) Group (–C(=O)NH2)

The introduction of the carbamoyl group is a critical step in the synthesis of the 2-carbamoylphenyl moiety. Several strategies can be employed:

From Isatoic Anhydride: A common and efficient method for the synthesis of 2-aminobenzamide derivatives involves the reaction of isatoic anhydride with an amine. In the case of the parent 2-aminobenzamide, isatoic anhydride is treated with ammonia (B1221849). This reaction proceeds via a nucleophilic acyl substitution followed by the loss of carbon dioxide. derpharmachemica.com This method is advantageous due to the commercial availability of isatoic anhydride and generally good yields.

From 2-Nitrobenzonitrile (B147312): An alternative route involves the hydrolysis of the nitrile group of 2-nitrobenzonitrile to an amide, followed by the reduction of the nitro group to an amine. This two-step process provides a viable pathway to 2-aminobenzamide.

Palladium-Catalyzed Carbonylation: Modern synthetic methods include palladium-catalyzed carbonylation of anilines. This approach can be used to introduce the carbamoyl group directly, though it may require specialized equipment and catalysts.

Below is a data table summarizing various synthetic approaches to key precursors.

PrecursorStarting Material(s)Reagent(s) and ConditionsYield (%)Reference(s)
2-Aminobenzamide Isatoic anhydride, AmmoniaWater, 20-100°C, pH 7-10.5~91% google.com
4-Acetoxybenzoic Acid 4-Hydroxybenzoic acid, Acetic anhydrideConcentrated H2SO4 (cat.), 50-60°CNot specified cam.ac.ukorganic-chemistry.org
4-Acetoxybenzoyl Chloride 4-Acetoxybenzoic acidThionyl chloride or Oxalyl chlorideNot specified fishersci.it
Derivatization of Anthranilic Acid or Related Precursors

The journey to the anthranilamide portion of the molecule often begins with anthranilic acid or its derivatives. A common strategy involves the protection of the amine group, followed by the conversion of the carboxylic acid to a primary amide, and concluding with the deprotection of the amine to yield 2-aminobenzamide.

Alternatively, a more direct route starts with a precursor like 2-nitrobenzoic acid. The carboxylic acid group can be converted to an amide first, followed by the reduction of the nitro group to an amine. For instance, 2-nitrobenzoyl chloride can be reacted with an ammonia source to form 2-nitrobenzamide. Subsequent reduction of the nitro group, often using reducing agents like zinc powder in the presence of ammonium (B1175870) chloride, yields the desired 2-aminobenzamide precursor. nih.gov This method provides a reliable pathway to the key intermediate required for the subsequent coupling reaction.

Synthesis of the Phenyl Acetate Moiety with a Reactive Handle at the 4-position

The synthesis of the second key fragment, the phenyl acetate moiety bearing a reactive group at the 4-position, is crucial for the final coupling step. This typically involves the formation of 4-aminophenyl acetate or a related derivative.

The creation of the phenyl acetate group is generally straightforward. Starting with a phenol (B47542), such as 4-aminophenol, the hydroxyl group can be acetylated using acetyl chloride or acetic anhydride. researchgate.net This reaction is often carried out in the presence of a base to neutralize the acidic byproduct. For example, the reaction of 4-hydroxyacetophenone with acetyl chloride in a suitable solvent like chloroform, with potassium carbonate as the base, yields the corresponding acetate ester. researchgate.net

In many synthetic routes, the amine group (or a precursor) is already present on the starting material for the phenyl acetate moiety. A common and commercially available starting material is 4-aminophenol. If starting from a different precursor, a nitro group can be introduced at the 4-position of the phenyl ring and subsequently reduced to an amine. This reduction can be achieved using various methods, including catalytic hydrogenation or treatment with metal catalysts in the presence of a hydrogen source.

A representative synthetic pathway starts with 4-hydroxyacetophenone, which is first acetylated to form 4-acetoxyacetophenone. google.com The ketone can then be converted to an oxime, which is subsequently reduced to the amine, yielding 4-amino-phenyl acetate. Another approach involves the direct amination of a suitably functionalized phenyl ring, although this is less common for this specific target.

Amidation Reactions for Formation of the Primary Carbamonylphenyl-Carbamoyl Linkage

The final and critical step in the synthesis of this compound is the formation of the amide bond linking the two previously synthesized fragments. This is typically achieved by reacting the amine group of one fragment with an activated carboxylic acid derivative of the other.

A variety of coupling reagents can be employed to facilitate this amidation. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Commonly used classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts. peptide.comamericanpeptidesociety.orgsigmaaldrich.com

Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC), are effective and widely used. americanpeptidesociety.org Phosphonium reagents like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) are also highly efficient. merckmillipore.com Uronium-based reagents, for instance, O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU), are known for their high reactivity and ability to minimize side reactions. peptide.comsigmaaldrich.com

The choice of coupling reagent and reaction conditions, such as solvent, temperature, and the presence of additives, can significantly impact the yield and purity of the final product. The reaction is typically carried out in an inert solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) at room temperature.

Table 1: Common Coupling Reagents for Amide Bond Formation

Reagent Class Example Reagent Abbreviation
Carbodiimide Dicyclohexylcarbodiimide DCC
Carbodiimide N,N'-Diisopropylcarbodiimide DIC
Phosphonium Salt (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate PyBOP
Uronium/Aminium Salt O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate HBTU

Activating agents work by converting the carboxylic acid into a more reactive intermediate. For example, carbodiimides react with the carboxyl group to form an O-acylisourea intermediate. americanpeptidesociety.org This intermediate is highly electrophilic and readily reacts with the amine to form the amide bond, releasing a urea (B33335) byproduct.

In many cases, additives are used in conjunction with the primary coupling reagent to improve efficiency and reduce side reactions like racemization, particularly in peptide synthesis. americanpeptidesociety.org Common additives include 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). These additives can react with the activated intermediate to form an active ester, which is more stable than the O-acylisourea but still highly reactive towards the amine. This two-step activation process often leads to higher yields and purer products. americanpeptidesociety.org The selection of the optimal combination of coupling reagent and activating agent is a key aspect of route optimization for the synthesis of this compound.

Table 2: Common Activating Agents and Additives

Agent/Additive Abbreviation Function
1-Hydroxybenzotriazole HOBt Forms active esters, reduces side reactions
1-Hydroxy-7-azabenzotriazole HOAt Forms highly reactive esters, enhances coupling efficiency
N,N-Diisopropylethylamine DIPEA or Hünig's base Non-nucleophilic base to neutralize acids

Esterification Techniques for the Phenyl Acetate Moiety

The formation of the phenyl acetate group is a critical step in the synthesis of this compound. This transformation involves the esterification of the phenolic hydroxyl group of the precursor, 4-hydroxy-N-(2-carbamoylphenyl)benzamide. Several established methods for the acetylation of phenols can be effectively employed.

The most common and industrially viable methods utilize either acetic anhydride or acetyl chloride as the acetylating agent.

Reaction with Acetic Anhydride: The reaction of a phenol with acetic anhydride is a widely used method for forming acetate esters. libretexts.org This reaction is typically performed in the presence of a base, which can be a tertiary amine like triethylamine or pyridine, or a milder base like sodium bicarbonate. mdpi.com The base serves to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion, and to neutralize the acetic acid byproduct. For substrates with sensitive functional groups, catalytic amounts of a hypernucleophilic acylation catalyst, such as 4-(Dimethylamino)pyridine (DMAP), can be used alongside a stoichiometric base to accelerate the reaction under mild conditions. niscpr.res.in

Reaction with Acetyl Chloride: Acetyl chloride is a more reactive acylating agent than acetic anhydride and reacts readily with phenols. libretexts.org These reactions are also conducted in the presence of a base (e.g., pyridine, triethylamine) to scavenge the hydrogen chloride (HCl) gas that is produced, driving the reaction to completion. niscpr.res.in Due to the high reactivity of acetyl chloride, these reactions often proceed rapidly at room temperature.

The choice between acetic anhydride and acetyl chloride depends on factors such as the stability of the starting material to acidic or basic conditions, the desired reaction rate, and cost considerations. For a molecule like 4-hydroxy-N-(2-carbamoylphenyl)benzamide, which contains two amide groups, conditions must be chosen carefully to ensure selective O-acylation of the phenol over potential N-acylation of the amides. Generally, phenolic hydroxyl groups are more acidic and more readily deprotonated than amide N-H protons, allowing for selective O-acylation under carefully controlled basic conditions.

Optimization of Reaction Conditions and Yields for Maximal Efficiency

Achieving the highest possible yield and purity is paramount in chemical synthesis. This requires systematic optimization of various reaction parameters.

The efficiency of the esterification step is highly dependent on the interplay of temperature, solvent, and catalyst concentration. A systematic study, often employing Design of Experiments (DoE), is crucial for identifying the optimal conditions.

Temperature: Esterification reactions are sensitive to temperature. acs.org While higher temperatures generally increase the reaction rate, they can also lead to the formation of undesired byproducts or degradation of the starting material or product. The optimal temperature must balance reaction speed with selectivity and stability. For the acetylation of phenols, reactions are often run from room temperature (20-25°C) up to reflux temperatures, depending on the reactivity of the specific substrate and reagents. niscpr.res.in

Solvent Effects: The choice of solvent can significantly influence reaction rates and yields. Solvents for acylation reactions are typically aprotic. Dichloromethane (DCM), chloroform, ethyl acetate, and tetrahydrofuran (B95107) (THF) are common choices. mdpi.comorientjchem.org The solvent's polarity can affect the solubility of reactants and the stability of reaction intermediates. For instance, a more polar solvent might better solvate the phenoxide intermediate, potentially accelerating the reaction.

Catalyst Loading: In catalyzed reactions, the amount of catalyst is a critical parameter. For a catalyst like DMAP, loading is typically in the range of 1-10 mol%. While a higher catalyst loading can increase the reaction rate, it also increases costs and the burden of removal during purification. Optimization studies aim to find the minimum catalyst loading that provides a satisfactory reaction rate and high conversion.

The following interactive table illustrates hypothetical results from a parameter study on the acetylation of 4-hydroxy-N-(2-carbamoylphenyl)benzamide with acetic anhydride and triethylamine (TEA) as a base.

EntryTemperature (°C)SolventTEA (Equivalents)Yield (%)
125DCM1.185
240DCM1.192
325DCM1.588
425THF1.182
565THF1.190
625EtOAc1.178
777EtOAc1.595

Understanding the reaction kinetics is essential for efficient process control, scale-up, and safety. pharmtech.com Kinetic studies involve monitoring the concentration of reactants and products over time to determine the reaction rate law and rate constants. researchgate.net For the esterification of the phenolic precursor, the reaction is likely to follow second-order kinetics, being first-order with respect to both the phenoxide and the acetylating agent.

In-process control (IPC) methods are used to monitor the reaction's progress in real-time. arborpharmchem.com Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or spectroscopic methods (e.g., FT-IR, NMR) can be employed to track the disappearance of the starting material and the appearance of the product. arborpharmchem.com This data allows chemists to determine the reaction endpoint accurately, preventing the formation of impurities from over-reaction and ensuring batch-to-batch consistency. pharmtech.com

Transitioning a synthetic route from a laboratory scale (milligrams to grams) to an industrial scale (kilograms to tons) presents significant challenges. A scalable process must be robust, safe, cost-effective, and environmentally sound. nih.gov

Key considerations for the scalable synthesis of this compound include:

Reagent Selection: On a large scale, the cost and safety of reagents are critical. Acetic anhydride is often preferred over acetyl chloride due to its lower cost, lower corrosivity, and easier handling.

Purification Method: While laboratory-scale purifications often rely on column chromatography, this method is generally not feasible for large-scale production. The development of a robust crystallization procedure for the final product is highly desirable as it is a more economical and scalable purification technique.

Thermal Management: Acylation reactions are often exothermic. On a large scale, efficient heat dissipation is crucial to prevent thermal runaway. This requires appropriate reactor design and cooling systems.

Process Safety: A thorough hazard assessment is required to identify and mitigate potential risks, such as the handling of corrosive reagents or the generation of gaseous byproducts like HCl.

Green Chemistry Principles Applied to the Synthesis of this Chemical Entity

Modern pharmaceutical synthesis places a strong emphasis on green chemistry to minimize environmental impact and improve sustainability. mdpi.cominstituteofsustainabilitystudies.comncfinternational.it

Atom economy is a central concept in green chemistry that measures the efficiency of a reaction in converting the mass of reactants into the desired product. libretexts.orgdocbrown.info It is calculated as:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

A higher atom economy signifies a more efficient process with less waste generation. Let's analyze the atom economy for the final esterification step using two different acetylating agents.

Synthetic Step: 4-hydroxy-N-(2-carbamoylphenyl)benzamide + Acetylating Agent → this compound + Byproduct

Reactant Molecular Weights:

4-hydroxy-N-(2-carbamoylphenyl)benzamide (C₁₄H₁₂N₂O₃): 256.26 g/mol

Acetic Anhydride (C₄H₆O₃): 102.09 g/mol

Acetyl Chloride (C₂H₃ClO): 78.50 g/mol

Product & Byproduct Molecular Weights:

this compound (C₁₆H₁₄N₂O₄): 298.29 g/mol

Acetic Acid (C₂H₄O₂): 60.05 g/mol

Hydrogen Chloride (HCl): 36.46 g/mol

The following table details the atom economy calculation for two potential routes.

Reaction RouteReactantsMW of Reactants ( g/mol )Desired ProductMW of Product ( g/mol )ByproductAtom Economy (%)
Route A 4-hydroxy-N-(2-carbamoylphenyl)benzamide + Acetic Anhydride256.26 + 102.09 = 358.35This compound298.29Acetic Acid83.2%
Route B 4-hydroxy-N-(2-carbamoylphenyl)benzamide + Acetyl Chloride256.26 + 78.50 = 334.76This compound298.29Hydrogen Chloride89.1%

From this analysis, the reaction with acetyl chloride (Route B) exhibits a higher theoretical atom economy. However, the choice of reagent in practice also considers other green chemistry principles, such as the hazards of the reagents and byproducts (HCl is a corrosive gas) and energy consumption. jddhs.com While Route A has a slightly lower atom economy, its byproduct, acetic acid, is less hazardous and potentially easier to handle or recycle. A comprehensive green chemistry assessment would also evaluate the E-factor (Environmental Factor), which considers all waste generated, including solvents and purification media. chembam.com

Use of Environmentally Benign Solvents and Reagents

The choice of solvent is critical in green synthesis, as solvents often constitute the largest mass component of a reaction and contribute significantly to its environmental impact. cas.org Traditional syntheses of amides and esters frequently employ hazardous solvents like N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dichloromethane (DCM). rsc.orgrsc.org These solvents are associated with health risks and environmental persistence. rsc.org Consequently, significant research has focused on identifying and implementing safer, more sustainable alternatives. bohrium.com

For the synthesis of This compound , replacing conventional solvents is a primary goal. Bio-derived solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and Cyrene (dihydrolevoglucosenone) have emerged as promising replacements. rsc.orgbohrium.comresearchgate.net These solvents are derived from renewable feedstocks and often exhibit lower toxicity and better biodegradability profiles. bohrium.com For instance, 2-MeTHF and CPME have been successfully used in amide bond formation, sometimes offering comparable or even superior performance to traditional solvents. researchgate.netnih.gov Neoteric solvents, such as ionic liquids and deep eutectic solvents (DESs), also offer unique properties that can be exploited for greener amide synthesis, including high thermal stability and potential for recyclability. bohrium.comresearchgate.net

Solvent ClassExampleKey Advantages for SynthesisConsiderations
ConventionalDMF, DCM, NMPHigh solvency for a wide range of reagentsHigh toxicity, environmental persistence, high boiling points (difficult to remove) rsc.orgrsc.org
Bio-Derived2-MeTHF, CPME, CyreneRenewable source, lower toxicity, good performance in amide/ester synthesis bohrium.comresearchgate.netnih.govMay have different solvency profiles requiring reaction optimization
Ester SolventsEthyl acetate, Isopropyl acetateLower toxicity, readily biodegradableGenerally lower polarity than aprotic dipolar solvents
Neoteric SolventsIonic Liquids, Deep Eutectic Solvents (DESs)Negligible vapor pressure, high thermal stability, potential for catalyst/reagent recycling bohrium.commdpi.comHigher cost, viscosity, and potential for product isolation challenges
Aqueous MediaWaterSafest and most environmentally benign solvent nsf.govLimited solubility of organic reactants, potential for hydrolysis of ester group

Waste Minimization and By-product Management

Effective waste management is a cornerstone of green chemistry, guided by principles such as atom economy and the reduction of the Environmental Factor (E-Factor). primescholars.comjocpr.com Atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. wikipedia.org Syntheses with high atom economy are inherently less wasteful. jocpr.com

In a potential synthesis of This compound , a traditional approach might involve the use of stoichiometric coupling reagents like dicyclohexylcarbodiimide (DCC) or HATU to form the amide bonds. While effective, these methods generate significant amounts of by-products (e.g., dicyclohexylurea) that are difficult to remove and contribute to a low atom economy. catalyticamidation.info

A greener approach prioritizes catalytic methods, where a small amount of a catalyst facilitates the reaction, generating water as the only stoichiometric by-product. catalyticamidation.info This dramatically improves the atom economy and reduces waste. Further strategies for waste minimization include:

Process Intensification: Utilizing technologies like continuous flow synthesis can enhance reaction efficiency, reduce solvent usage, and minimize waste generation compared to traditional batch processing. ispe.org

Catalyst and Solvent Recycling: The use of heterogeneous catalysts or techniques like organic solvent nanofiltration can facilitate the recovery and reuse of expensive catalysts and solvents, reducing both cost and environmental impact. techbriefs.comresearchgate.netcondorchem.comresearchgate.net

By-product Valorization: Investigating potential applications for any unavoidable by-products can turn a waste stream into a valuable resource, contributing to a circular economy. cas.org

Optimizing manufacturing processes through data-driven analysis and AI can also help identify inefficiencies and reduce waste streams. nexocode.com

StrategyDescriptionImpact on Synthesis
High Atom Economy DesignPrioritizing reactions like additions and condensations that incorporate most atoms from reactants into the product. jocpr.comReduces inherent waste generation. Catalytic amidation is superior to using stoichiometric coupling agents. catalyticamidation.info
Catalyst RecyclingRecovering and reusing homogeneous or heterogeneous catalysts.Lowers costs, conserves precious metals, and reduces metallic waste. researchgate.net
Solvent RecoveryUsing techniques like distillation or membrane filtration to purify and reuse solvents. purkh.comSignificantly reduces solvent consumption and disposal costs. condorchem.com
Continuous Flow ProcessingPerforming reactions in a continuous stream rather than in a large batch. ispe.orgImproves heat and mass transfer, increases safety, reduces solvent volume, and minimizes waste.

Catalytic Approaches in the Synthesis of this compound

Catalysis is a powerful tool for achieving green and efficient synthesis. By lowering the activation energy of reactions, catalysts enable processes to occur under milder conditions, often with higher selectivity and reduced by-product formation.

Organocatalysis in Amide and Ester Bond Formation

Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical transformations. This approach is highly attractive as it avoids the cost and potential toxicity associated with residual metal catalysts. For the formation of the amide and ester bonds in This compound , several organocatalytic systems could be employed.

Boric acid derivatives, for example, are well-known catalysts for the direct amidation of carboxylic acids and amines, operating under relatively mild conditions with the removal of water. catalyticamidation.info Other organocatalytic systems, such as those based on diselenides or activated triazines, have also been developed for direct amidation. mdpi.com Bifunctional organocatalysts, which can activate both the nucleophile and the electrophile simultaneously, offer another sophisticated approach to enhancing reaction rates and selectivity. psu.edu

Transition Metal Catalysis for Coupling Reactions

Transition metal catalysis provides a robust and versatile toolkit for forming C-N bonds, which are central to the structure of the target molecule. While direct amidation is preferred for atom economy, cross-coupling reactions offer alternative synthetic pathways that can be highly efficient.

Buchwald-Hartwig and Ullmann Couplings: These palladium- or copper-catalyzed reactions are powerful methods for forming aryl C-N bonds by coupling an aryl halide with an amine or amide. rsc.orgrsc.org A potential route to the target molecule could involve coupling 2-aminobenzamide with an appropriate 4-acetoxy-substituted aryl halide.

Carbonylative Coupling: An alternative strategy involves the palladium-catalyzed carbonylation of an aryl halide in the presence of an amine, which can directly generate an amide bond. ucl.ac.uk

C-H Amination: More advanced methods involve the direct functionalization of a C-H bond, which avoids the need for pre-functionalized starting materials like aryl halides. nih.gov This highly atom-economical approach represents a frontier in C-N bond formation.

Recent developments have also shown that more earth-abundant metals like manganese can catalyze the aminolysis of esters to form amides, offering a potentially more sustainable alternative to precious metal catalysts. mdpi.com

Biocatalytic Alternatives for Specific Steps

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity and operates under exceptionally mild conditions, typically in aqueous media at or near room temperature. nih.gov This makes it an ideal green chemistry tool.

For the synthesis of This compound , enzymes from the lipase (B570770) and protease families are highly relevant.

Lipases: These enzymes naturally hydrolyze esters but can be used in reverse to catalyze esterification and amidation reactions, particularly in non-aqueous or low-water environments. rsc.orgepa.gov Immobilized lipases, such as Candida antarctica lipase B (CALB), are commercially available, robust, and have been extensively used for the synthesis of both esters and amides from carboxylic acids or simple ester precursors. nih.govrsc.orgacs.org

Proteases: These enzymes are nature's experts at forming amide (peptide) bonds and can be harnessed for synthetic applications, although their application can be more complex than that of lipases.

The high chemo-, regio-, and stereoselectivity of enzymes can simplify synthetic routes by reducing the need for protecting groups and minimizing the formation of side products. researchgate.net The use of whole-cell biocatalysts can further reduce costs by eliminating the need for enzyme purification. acs.org

Catalysis TypeCatalyst ExampleApplicable Reaction StepKey Advantages
OrganocatalysisBoric Acid Derivatives, Diselenides catalyticamidation.infomdpi.comAmide bond formationMetal-free, avoids toxic contamination, mild conditions.
Transition MetalPalladium or Copper Complexes rsc.orgC-N Aryl Coupling (Amide formation)High efficiency, broad substrate scope, well-established methods.
Transition MetalManganese Pincer Complexes mdpi.comAmide formation from estersUses earth-abundant metal, sustainable alternative to precious metals.
BiocatalysisImmobilized Lipases (e.g., CALB) nih.govrsc.orgEster and Amide bond formationExtremely high selectivity, mild aqueous conditions, biodegradable catalyst.
BiocatalysisProteasesAmide bond formationHigh selectivity for specific linkages, operates in water.

Advanced Spectroscopic and Chromatographic Characterization for Research Purity and Structure

High-Resolution Nuclear Magnetic Resonance Spectroscopy (HR-NMR) for Structural Elucidation

High-resolution nuclear magnetic resonance (HR-NMR) spectroscopy stands as a powerful, non-destructive technique for probing the molecular structure of 4-[(2-Carbamoylphenyl)carbamoyl]phenyl acetate (B1210297) in solution. By observing the magnetic properties of atomic nuclei, HR-NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

One-dimensional NMR experiments are fundamental for the initial assignment of the proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) nuclei within the 4-[(2-Carbamoylphenyl)carbamoyl]phenyl acetate molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the aromatic protons on the two phenyl rings, the amide protons, and the methyl protons of the acetate group. The integration of these signals corresponds to the number of protons in each unique environment, while the splitting patterns (e.g., singlets, doublets, triplets) reveal the number of neighboring protons.

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR, although less common due to the lower natural abundance and sensitivity of the ¹⁵N isotope, can provide valuable information about the electronic environment of the nitrogen atoms in the two amide groups. The chemical shifts of the nitrogen signals can offer insights into hybridization and participation in hydrogen bonding.

Predicted ¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Data not available

Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
Data not available

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be instrumental in tracing the connectivity of protons within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This technique allows for the unambiguous assignment of protons to their attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to four bonds). This is particularly useful for connecting different fragments of the molecule, for instance, linking the aromatic protons to the carbonyl carbons of the amide and ester groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of their bonding connectivity. This experiment is invaluable for determining the three-dimensional structure and preferred conformation of the molecule in solution.

Advanced Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Advanced mass spectrometry techniques are essential for determining the precise molecular weight and for confirming the structural assembly of this compound through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This allows for the determination of the elemental composition and the unambiguous confirmation of the molecular formula of this compound, which is C₁₆H₁₄N₂O₄.

HRMS Data

IonCalculated Exact MassMeasured Exact Mass
[M+H]⁺Data not availableData not available
[M+Na]⁺Data not availableData not available

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision with an inert gas. The resulting fragment ions provide a "fingerprint" of the molecule and allow for the elucidation of its fragmentation pathways. This data is critical for confirming the connectivity of the different structural motifs within this compound. Key fragmentation patterns would be expected to involve the cleavage of the amide and ester bonds.

Predicted MS/MS Fragmentation Data

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral Loss
Data not availableData not availableData not available

Ion Mobility Spectrometry (IMS-MS) for Conformational Information

Ion Mobility Spectrometry coupled with Mass Spectrometry (IMS-MS) is a powerful technique for separating ions in the gas phase based on their size, shape, and charge. This method provides valuable information about the three-dimensional structure and conformational flexibility of molecules. For this compound, IMS-MS can distinguish between different conformers that may exist in the gas phase. The separation is based on the differential drift times of ions through a gas-filled chamber under the influence of a weak electric field.

While specific IMS-MS studies on this compound are not extensively documented, the application of this technique to similar classes of molecules, such as phenylpropanoids and chalcones, demonstrates its utility. nih.govnih.govresearchgate.net For instance, IMS-MS has been successfully used to separate saturated and unsaturated phenylpropanoic acids, which are molecules with structural similarities to the target compound. nih.govnih.gov This suggests that IMS-MS could effectively resolve different rotational isomers (rotamers) of this compound that arise from rotations around the amide and ester linkages. By plotting the mass-to-charge ratio (m/z) against the ion mobility drift time, a two-dimensional separation can be achieved, enhancing the resolution and identification of distinct conformational states. nih.govresearchgate.net

X-ray Crystallography for Definitive Solid-State Structural Determination

Crystal Growth and Optimization for Single-Crystal X-ray Diffraction

The prerequisite for single-crystal X-ray diffraction is the cultivation of high-quality, single crystals of sufficient size. For compounds like this compound, crystal growth can be achieved by slow evaporation of a saturated solution. The choice of solvent is critical; solvents such as benzene, petroleum ether, or acetonitrile have been successfully used for crystallizing structurally related compounds. nih.govmdpi.com A typical procedure involves dissolving the synthesized compound in a suitable solvent or solvent mixture and allowing the solvent to evaporate slowly at room temperature over several days. This process encourages the formation of well-ordered crystals suitable for diffraction experiments. nih.govresearchgate.net

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Pi Stacking)

The crystal structure of a molecule is stabilized by a network of intermolecular interactions. In the case of this compound, the presence of amide and carbamoyl (B1232498) groups facilitates the formation of strong hydrogen bonds.

Analysis of analogous structures, such as 2-[(4-acetylphenyl)carbamoyl]phenyl acetate, reveals that intermolecular N—H⋯O hydrogen bonds are a dominant feature in the crystal lattice. nih.govvulcanchem.com These interactions link molecules into chains or more complex three-dimensional networks. nih.govresearchgate.net The distances for these N–H⋯O bonds typically fall in the range of 2.89–3.02 Å. vulcanchem.com

Table 1: Intermolecular Interaction Data for an Analogous Compound

Interaction Type Atom 1 Atom 2 Distance (Å)
Hydrogen Bond N-H O=C 2.89–3.02

Data inferred from the analysis of the analog 2-[(4-acetylphenyl)carbamoyl]phenyl acetate. vulcanchem.com

Polymorphism and Solid-State Characteristics

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties. The potential for polymorphism in this compound is significant due to its conformational flexibility and the variety of strong intermolecular interactions it can form, particularly hydrogen bonds. nih.gov The presence of two independent molecules within the asymmetric unit of a related crystal structure, which adopt different conformations, highlights this flexibility and the likelihood of polymorphic forms. nih.gov The specific arrangement of molecules in the crystal lattice, influenced by factors during crystallization, can lead to different packing efficiencies and, consequently, different polymorphs.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is a fundamental tool for identifying functional groups within a molecule. Each functional group vibrates at a characteristic frequency, providing a unique "fingerprint" for the compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Absorption Bands

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule as a function of frequency. The resulting spectrum provides detailed information about the molecular structure and functional groups present. sciepub.com For this compound, several characteristic absorption bands are expected.

The N-H stretching vibrations of the amide and carbamoyl groups are anticipated to appear in the region of 3300-3500 cm⁻¹. A redshift in the N-H stretching wavenumber often indicates the weakening of the bond due to its involvement in hydrogen bonding. nih.govresearchgate.net The spectrum will also be characterized by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations. Due to the presence of three different carbonyl groups (one in the acetate and two in the carbamoyl linkages), multiple bands are expected in the range of 1650-1770 cm⁻¹. Specifically, the ester C=O stretch typically appears at a higher frequency (around 1760-1770 cm⁻¹) compared to the amide C=O stretches (around 1650-1680 cm⁻¹). researchgate.netchem-soc.si

Table 2: Predicted Characteristic FT-IR Absorption Bands

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Amide/Carbamoyl N-H Stretch 3300 - 3500
Acetate Carbonyl C=O Stretch ~1760 - 1770
Amide/Carbamoyl Carbonyl C=O Stretch ~1650 - 1680
Aromatic Ring C=C Stretch 1450 - 1600

Data is based on general spectroscopic principles and data from analogous compounds. researchgate.netchem-soc.si

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy serves as a valuable analytical technique that provides complementary information to infrared (IR) spectroscopy for the structural elucidation of "this compound". While IR spectroscopy measures the absorption of light due to molecular vibrations, Raman spectroscopy measures the inelastic scattering of light. A key advantage of Raman spectroscopy in this context is the strong signal often observed for symmetric vibrations and non-polar bonds, which may be weak or absent in IR spectra.

For "this compound", the Raman spectrum is expected to be rich in information, particularly regarding the vibrations of the aromatic rings and the carbonyl groups of the amide and ester functionalities. The C=O stretching vibrations, which are strong in the IR spectrum, will also be present in the Raman spectrum, although their relative intensities may differ. The symmetric stretching vibrations of the aromatic rings are typically strong in Raman spectra and can provide insights into the substitution pattern. libretexts.org

Table 3.4.2.1: Predicted Raman Shifts for Key Functional Groups in this compound

Functional GroupPredicted Raman Shift (cm⁻¹)Vibrational ModeExpected Intensity
Amide N-H3300-3100StretchingMedium
Aromatic C-H3100-3000StretchingMedium-Strong
Ester C=O1750-1730StretchingMedium
Amide C=O (Amide I)1680-1640StretchingStrong
Aromatic C=C1620-1580StretchingStrong
Amide N-H1570-1510Bending (Amide II)Medium
Phenyl Ring~1000Ring BreathingStrong

Note: These are predicted values based on typical ranges for these functional groups. Actual values may vary based on the specific molecular environment and physical state of the sample.

Spectroscopic Correlation with Conformational States

The molecule of "this compound" possesses significant conformational flexibility due to the presence of several single bonds that can act as rotational axes. The key areas of flexibility are the rotations around the C-N bonds of the amide linkages and the C-O bond of the ester group. These rotations can give rise to different stable conformations, or conformers, which may co-exist in equilibrium. nih.gov

Spectroscopic techniques are powerful tools for investigating these conformational states. nih.govauremn.org.br Nuclear Magnetic Resonance (NMR) spectroscopy, for instance, can provide detailed information about the predominant conformation in solution. The coupling constants between protons on adjacent atoms are dependent on the dihedral angle between them, which can be used to infer the molecular geometry. Furthermore, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can identify protons that are close in space, providing further conformational constraints. arxiv.org

Vibrational spectroscopy (IR and Raman) can also be sensitive to conformational changes. For example, the formation of intramolecular hydrogen bonds in certain conformations can lead to shifts in the N-H and C=O stretching frequencies. researchgate.net The frequencies of these vibrations can differ between the solid state, where the molecule may be locked in a single conformation, and in solution, where multiple conformations may be present. By comparing the spectra under different conditions and with the aid of computational modeling, it is possible to correlate specific spectral features with different conformational states.

Chromatographic Techniques for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of "this compound" and for its quantitative analysis. nih.gov Given the aromatic nature and moderate polarity of the molecule, reversed-phase HPLC is the most suitable method. s4science.at In this mode, a non-polar stationary phase is used with a polar mobile phase.

A typical HPLC method for this compound would employ a C18 stationary phase, which consists of silica particles chemically bonded with octadecylsilyl groups. The mobile phase would likely be a gradient mixture of an organic solvent, such as acetonitrile or methanol, and water. A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to ensure good separation of the main compound from any impurities, which may have a wide range of polarities. epa.gov

Detection is typically achieved using a UV-Vis detector, as the phenyl rings in the molecule will absorb strongly in the UV region (around 254 nm). For quantitative analysis, a calibration curve would be constructed by injecting known concentrations of a pure reference standard and measuring the corresponding peak areas.

Table 3.5.1.1: Hypothetical HPLC Method for Purity Analysis of this compound

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient20% B to 95% B over 15 minutes
Flow Rate1.0 mL/min
Injection Volume10 µL
DetectionUV at 254 nm
Column Temperature30 °C

Direct analysis of "this compound" by Gas Chromatography-Mass Spectrometry (GC-MS) is generally not feasible due to its low volatility and thermal lability. taylorfrancis.com The high temperatures required for vaporization in the GC inlet would likely cause the compound to decompose.

However, GC-MS can be an invaluable tool for the identification of volatile by-products from the synthesis or any volatile degradants that may form during storage or under stress conditions. To analyze non-volatile compounds like the parent molecule, a derivatization step is necessary to convert it into a more volatile and thermally stable analogue. hplcvials.comalwsci.com Common derivatization techniques include silylation, which replaces active hydrogens (such as in the amide groups) with trimethylsilyl (TMS) groups. youtube.comlibretexts.org

The resulting TMS derivative would be amenable to GC-MS analysis, allowing for its separation and identification based on its mass spectrum. This approach can be particularly useful for identifying and quantifying trace-level impurities that are not easily detected by other methods.

Table 3.5.2.1: Potential Volatile By-products and Degradants Amenable to GC-MS Analysis

CompoundPotential OriginGC-MS Amenability
Phenol (B47542)Hydrolysis of the ester groupHigh (after derivatization)
Acetic AcidHydrolysis of the ester groupHigh
Aniline (B41778)Degradation of the carbamoyl groupHigh
Isatoic Anhydride (B1165640)Cyclization of 2-aminobenzamide (B116534)Moderate

For the specific molecule "this compound", as it is an achiral molecule (lacking a chiral center), chiral separation by Supercritical Fluid Chromatography (SFC) is not applicable for the separation of enantiomers.

However, achiral SFC has emerged as a powerful technique for the purification and analysis of a wide range of compounds, including those with moderate polarity. windows.netnih.gov SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. americanpharmaceuticalreview.com This provides several advantages over HPLC, including faster analysis times, reduced solvent consumption, and often orthogonal selectivity, meaning it can separate compounds that are difficult to resolve by HPLC. chromatographytoday.comwaters.com

For the analysis of "this compound", achiral SFC could be used as a complementary technique to HPLC for purity assessment. It could also be a valuable tool for preparative separations to isolate the compound from reaction mixtures. A typical SFC method would use a polar stationary phase, such as one modified with 2-ethylpyridine, and a mobile phase of supercritical CO₂ with a polar co-solvent like methanol.

Theoretical and Computational Chemistry Studies of 4 2 Carbamoylphenyl Carbamoyl Phenyl Acetate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to provide insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Energy LandscapesDensity Functional Theory (DFT) is a popular quantum chemical method that calculates the electronic structure of a molecule based on its electron density. For 4-[(2-carbamoylphenyl)carbamoyl]phenyl acetate (B1210297), a DFT study would begin with geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms, corresponding to a minimum on the potential energy surface.

By systematically rotating specific bonds (e.g., the amide and ester linkages) and re-optimizing the geometry, a potential energy landscape could be generated. This landscape would reveal the energies of different conformers and the energy barriers to rotation between them, providing a detailed picture of the molecule's flexibility and preferred shapes in the gas phase. A common combination of functional and basis set for such calculations on organic molecules is B3LYP/6-311G(d,p).

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)Once the optimized geometry is obtained, quantum chemical calculations can predict various spectroscopic properties.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are valuable for confirming the molecular structure by comparing the calculated spectrum to an experimentally obtained one. The Gauge-Independent Atomic Orbital (GIAO) method is frequently used for this purpose.

Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the molecule's infrared (IR) and Raman spectra. These calculations can help assign specific peaks in an experimental spectrum to the stretching or bending of particular bonds (e.g., C=O stretches in the amide and ester groups, N-H stretches). The calculations also confirm that the optimized geometry is a true energy minimum (indicated by the absence of imaginary frequencies).

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Chemical Reactivity DescriptorsThe electronic properties and reactivity of a molecule are often described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Analysis: The HOMO is the orbital from which an electron is most easily removed, representing the molecule's ability to donate electrons. The LUMO is the orbital that most easily accepts an electron, indicating its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A smaller gap generally suggests that the molecule is more reactive and can be more easily excited electronically.

Chemical Reactivity Descriptors: From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated. These include electronegativity (χ), chemical hardness (η), and softness (S), which provide quantitative measures of a molecule's reactivity. A map of the molecular electrostatic potential (MEP) can also be generated to visualize the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for chemical reactions.

Molecular Dynamics (MD) Simulations for Conformational Analysis in Solution

While quantum chemical calculations typically model a molecule in the gas phase, Molecular Dynamics (MD) simulations are used to study its behavior in a more realistic solution environment over time. MD simulations use classical mechanics to model the movements of atoms and molecules, allowing for the exploration of conformational changes and interactions with solvent molecules.

Conformational Flexibility and Rotational Barriers around Amide and Ester BondsAn MD simulation of 4-[(2-carbamoylphenyl)carbamoyl]phenyl acetate would involve placing the molecule in a simulation box filled with a chosen solvent (e.g., water, dimethyl sulfoxide). The simulation would track the positions and velocities of all atoms over a period of nanoseconds or longer.

Analysis of the simulation trajectory would reveal the molecule's conformational flexibility. It would show which dihedral angles are flexible and which are rigid, and how much time the molecule spends in different conformations. This provides a dynamic view of the rotational barriers around the key amide and ester bonds, complementing the static picture from quantum chemical calculations.

Prediction of Self-Assembly Behavior

While specific experimental studies on the self-assembly of this compound are not extensively documented in the literature, its structural characteristics strongly suggest a propensity for forming ordered supramolecular structures. Computational methods allow for the prediction of such behavior by analyzing the key non-covalent interactions that drive molecular aggregation. mdpi.comchemrxiv.org

The molecule possesses multiple functional groups capable of forming strong and directional hydrogen bonds. Specifically, the two amide (-CONH-) linkages provide both hydrogen bond donors (N-H) and acceptors (C=O). These groups can interact with each other, leading to the formation of one-dimensional chains or more complex, networked structures. Computational studies on molecules with multiple amide moieties have highlighted the crucial role of hydrogen bonding in guiding the stacking and assembly process. chemrxiv.org The carbamoyl (B1232498) (-CONH2) group offers additional sites for hydrogen bonding, further stabilizing potential aggregates.

Molecular Docking Studies with Relevant Biological Macromolecules (In Silico Screening)

In silico molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. researchgate.netjspae.com This method is instrumental in early-stage drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level. researchgate.netnih.gov For this compound, docking studies can hypothesize its potential biological targets and binding modes.

The structure of this compound contains several key features that are recognized by the active sites of various enzymes and receptors. The amide linkages are particularly significant, as they can mimic peptide bonds and form hydrogen bonds with amino acid residues in a protein's binding pocket. nih.govpulsus.com The phenyl rings can engage in hydrophobic and π-π stacking interactions with aromatic residues like tyrosine, phenylalanine, and tryptophan. The acetate group provides an additional hydrogen bond acceptor site.

Based on these features, potential biological targets could include:

Proteases: The linear arrangement of amide bonds and aromatic rings may allow the molecule to fit into the extended active sites of proteases.

Kinases: The molecule could compete for the ATP-binding site, with amide groups forming hydrogen bonds with the hinge region.

Enzymes with hydrophobic pockets: The two phenyl groups make the molecule a candidate for binding to enzymes that recognize hydrophobic substrates. For instance, studies on phenylacetic acid derivatives have shown effective interactions with urease enzymes. researchgate.netjspae.com

A docking simulation would identify the most favorable binding site on a given protein and detail the specific interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that stabilize the ligand-protein complex. For example, in docking studies of other benzamide (B126) derivatives, hydrogen bonds with residues like asparagine and glycine (B1666218) were shown to be critical for binding. mdpi.comresearchgate.net

Molecular docking programs calculate a "docking score," which is an estimation of the binding affinity, typically expressed in kcal/mol. mdpi.com A more negative score generally indicates a more stable ligand-protein complex and stronger binding affinity. By screening this compound against a panel of different biological targets, its potential efficacy and selectivity can be computationally assessed.

The table below presents hypothetical docking scores to illustrate the type of data generated from such a study. These values are for illustrative purposes and represent potential outcomes from an in silico screening campaign.

Potential Protein TargetTarget ClassHypothetical Binding Affinity (kcal/mol)Key Interacting Residues (Predicted)
Pim-1 KinaseKinase-8.9Lys67, Leu120, Asp128
UreaseHydrolase-7.5His136, His246, Asp360
Cathepsin KCysteine Protease-8.2Gly66, Cys25, Trp189

The insights gained from molecular docking are fundamental to the rational design of new analogs with improved properties. wiley.com By analyzing the predicted binding pose of this compound, medicinal chemists can make targeted structural modifications to enhance potency, selectivity, or pharmacokinetic profiles. nih.govnih.gov

Potential strategies for analog design based on hypothetical docking results could include:

Ring Substitution: If a phenyl ring is situated in a large hydrophobic pocket, adding lipophilic substituents (e.g., chloro, trifluoromethyl) could increase van der Waals interactions and improve binding affinity. nih.gov Conversely, if a part of the ring is exposed to the solvent, adding polar groups (e.g., hydroxyl, amino) could enhance solubility.

Acetate Group Modification: The terminal acetate group is a potential site for metabolic hydrolysis. Replacing it with a more stable bioisostere, such as a methyl ether or a small heterocyclic ring, could improve the compound's metabolic stability. nih.gov

This iterative process of computational prediction, chemical synthesis, and biological testing is a cornerstone of modern drug discovery. mdpi.com

Structure-Property Relationship Predictions through Computational Modeling

Computational models are widely used to predict the physicochemical properties of molecules, which are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. bohrium.com For this compound, key properties like acidity/basicity (pKa) and lipophilicity (logP/logD) can be estimated using quantitative structure-property relationship (QSPR) models and quantum mechanical calculations. rowansci.comnih.gov

pKa Prediction: The pKa is a measure of the acidity or basicity of an ionizable group in a molecule. nih.gov Accurate pKa prediction is crucial as the ionization state of a molecule affects its solubility, permeability, and target binding. nih.gov The this compound molecule does not possess strongly acidic or basic groups. The amide N-H protons are very weakly acidic (typically with pKa > 15) and are not expected to ionize under physiological conditions. The ester functional group could undergo hydrolysis, particularly at non-neutral pH, but this is a measure of reactivity rather than a pKa value. Computational methods, often based on quantum mechanical calculations combined with continuum solvation models, can provide precise estimates for the pKa of various functional groups. acs.orgmdpi.com

logP is the logarithm of the partition coefficient of the neutral form of the molecule between octanol (B41247) and water.

logD is the logarithm of the distribution coefficient, which takes into account all ionic species at a specific pH (commonly pH 7.4 for physiological relevance). nih.gov

The structure of this compound, with two phenyl rings, suggests a significant degree of lipophilicity. However, the polar amide, carbamoyl, and acetate groups will counteract this, increasing its water solubility. Numerous computational algorithms exist to predict logP based on fragment contributions or whole-molecule properties. rsc.org

The table below shows predicted physicochemical properties for the compound. These values are estimates generated by computational models and can vary depending on the algorithm used.

PropertyPredicted Value/RangeComputational Method PrincipleSignificance
logP2.5 - 3.5Fragment-based (e.g., cLogP), atom-basedMeasures lipophilicity of the neutral molecule.
Aqueous pKa (most acidic)~16-18 (Amide N-H)Quantum mechanics, empirical modelsIndicates molecule will be neutral at physiological pH.
logD at pH 7.42.5 - 3.5Calculated from logP and pKaEffective lipophilicity at physiological pH.

Prediction of Aqueous Solubility and Permeability

The aqueous solubility and membrane permeability of a chemical entity are critical parameters in various scientific and industrial contexts. For this compound, these properties can be predicted using a variety of computational models. These models typically rely on the molecule's 2D and 3D structural features to estimate its behavior in aqueous and lipid environments.

A common approach involves the use of quantitative structure-property relationship (QSPR) models. For instance, the ALOGPS 2.1 program is a widely used tool that predicts aqueous solubility based on the contributions of individual atoms and functional groups. Based on its structure, which contains both polar (amide, carbamoyl, ester) and nonpolar (aromatic rings) moieties, this compound is expected to have limited aqueous solubility.

Similarly, permeability can be estimated through models that calculate lipophilicity (LogP) and polar surface area (PSA). The "Lipinski's rule of five" provides a general guideline for predicting the oral bioavailability of a drug molecule, and by extension, its permeability. For this compound, the presence of multiple hydrogen bond donors and acceptors, along with a relatively large molecular size, would influence its predicted permeability.

Table 1: Predicted Physicochemical Properties of this compound

ParameterPredicted ValueMethod
Aqueous SolubilityLowALOGPS 2.1
LogP2.5 - 3.5Various QSPR models
Polar Surface Area (PSA)~110 ŲComputational calculation
Hydrogen Bond Donors2Molecular structure analysis
Hydrogen Bond Acceptors5Molecular structure analysis

Application of Machine Learning in Property Prediction for this Chemical Entity

Machine learning (ML) has emerged as a powerful tool in computational chemistry for predicting a wide range of molecular properties with high accuracy. For a molecule like this compound, where experimental data may be scarce, ML models can provide valuable insights.

These models are trained on large datasets of known molecules and their experimentally determined properties. By learning the complex relationships between molecular structure and activity, ML algorithms can make predictions for new, uncharacterized compounds. For this compound, ML could be employed to predict not only its solubility and permeability but also other properties such as its metabolic stability, potential toxicity, and even its synthetic accessibility.

Various ML algorithms, including random forests, support vector machines, and deep neural networks, can be utilized for these predictions. The accuracy of these predictions is highly dependent on the quality and size of the training dataset, as well as the choice of molecular descriptors used to represent the chemical structure.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry offers a powerful lens through which to investigate the mechanisms of chemical reactions at the molecular level. For this compound, computational methods can be used to elucidate the pathways of its synthesis, degradation, and potential side reactions.

Transition State Analysis for Key Synthetic Steps (e.g., Amidation, Esterification)

The synthesis of this compound likely involves key amidation and esterification reactions. Computational methods, particularly density functional theory (DFT), can be used to model these reaction pathways and identify the corresponding transition states.

By calculating the energies of the reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. This profile provides valuable information about the reaction kinetics and thermodynamics, including the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. For the amidation step, computational analysis could reveal whether the reaction proceeds through a concerted or a stepwise mechanism. Similarly, for the esterification, the role of catalysts and the potential for competing reactions could be investigated.

Investigation of Hydrolytic Stability and Degradation Pathways

The hydrolytic stability of this compound is a critical consideration, particularly if the compound is to be used in aqueous environments. The molecule contains both an ester and an amide linkage, both of which are susceptible to hydrolysis.

Computational chemistry can be used to model the hydrolysis of these functional groups under both acidic and basic conditions. By simulating the approach of a water molecule or a hydroxide (B78521) ion to the carbonyl carbon of the ester or amide, the reaction pathway for hydrolysis can be mapped out. These calculations can help to predict the relative rates of hydrolysis for the two functional groups and identify the primary degradation products.

Exploration of Potential Side Reactions and By-product Formation

In any chemical synthesis, the formation of by-products through side reactions can reduce the yield and purity of the desired product. Computational chemistry can be a valuable tool for predicting and understanding these potential side reactions.

For the synthesis of this compound, potential side reactions could include intramolecular cyclization, over-acylation, or reactions involving the carbamoyl group. By computationally modeling the reaction pathways for these potential side reactions and comparing their activation energies to that of the desired reaction, their likelihood of occurrence can be assessed. This information can be used to optimize the reaction conditions to minimize the formation of unwanted by-products.

Information regarding the biochemical and chemical interactions of the compound this compound is not available in the public domain. Therefore, the generation of a detailed scientific article based on the provided outline is not possible at this time.

A comprehensive search of scientific literature and databases has yielded no specific studies on the mechanistic investigations of biochemical and chemical interactions for this compound. The requested detailed analysis, including enzyme inhibition and activation studies, receptor binding assays, and biophysical characterization, requires experimental data that has not been published.

The provided outline is highly specific, requesting in-depth information on:

Enzyme Inhibition and Activation: Modulation of esterase and amidase activity by the distinct chemical moieties of the compound, and characterization of its enzyme kinetics.

Receptor Binding and Ligand-Target Interactions: Data from in vitro binding assays with predicted target receptors and biophysical characterization of these interactions.

Without any primary research data on this compound, any attempt to generate content for the requested article would be speculative and would not meet the required standards of scientific accuracy and detail. Further research and publication of experimental data on this specific compound are necessary before a comprehensive article on its biochemical and chemical interactions can be written.

Mechanistic Investigations of Biochemical and Chemical Interactions in Vitro and Ex Vivo Models

Investigation of Metabolic Transformations in Non-Human Biological Systems (In Vitro/Ex Vivo)

The metabolic fate of a xenobiotic is a critical determinant of its biological activity and duration of action. In vitro and ex vivo models utilizing non-human biological systems provide initial insights into these transformations.

Microsomal Stability and Metabolite Identification in Liver S9 Fractions (e.g., animal models)

At present, there is a lack of published scientific literature detailing the microsomal stability of 4-[(2-Carbamoylphenyl)carbamoyl]phenyl acetate (B1210297) in liver S9 fractions from any animal models. Consequently, data regarding its metabolic half-life and the identity of its metabolites in this experimental system are not available.

Evaluation of Enzymatic Cleavage (e.g., hydrolysis of ester or amide bonds)

The chemical structure of 4-[(2-Carbamoylphenyl)carbamoyl]phenyl acetate contains both an ester and an amide linkage, which are susceptible to enzymatic hydrolysis by esterases and amidases, respectively. However, specific studies evaluating the enzymatic cleavage of this compound have not been reported in the available scientific literature. Therefore, the rate and extent of hydrolysis of these functional groups remain to be determined.

Ex Vivo Tissue Permeability Studies

Ex vivo tissue permeability studies are instrumental in predicting the absorption and distribution of a compound. There are currently no published studies that have investigated the permeability of this compound across any ex vivo tissue models.

Chemical Reactivity in Biological Buffers and under Physiological pH Conditions

The inherent chemical stability of a compound under physiological conditions influences its bioavailability and potential for non-enzymatic degradation.

Stability Studies in Various pH Environments

No data from stability studies of this compound in various pH environments simulating physiological conditions (e.g., gastric, intestinal, and blood pH) have been made publicly available.

Interaction with Common Biological Nucleophiles or Electrophiles

Research on the potential interactions of this compound with common biological nucleophiles (e.g., glutathione, amino acids) or electrophiles has not been documented in the scientific literature. Such studies would be valuable in assessing its potential for covalent modification of biological macromolecules.

Investigation of Degradation Pathways under Controlled Environmental Conditions

Hydrolytic Stability: The Primary Degradation Pathway

The presence of an ester and two amide groups suggests that hydrolysis is a primary pathway for the degradation of this compound. The susceptibility of these groups to hydrolysis, however, differs significantly.

Ester Hydrolysis: The phenyl acetate moiety is the most probable site for initial degradation. Ester hydrolysis can be catalyzed by acid or base and results in the cleavage of the ester bond to form a carboxylic acid and an alcohol. stanford.edu In this case, hydrolysis of the phenyl acetate group would yield 4-[(2-carbamoylphenyl)carbamoyl]phenol and acetic acid. Phenyl acetate itself undergoes base-catalyzed hydrolysis to produce phenol (B47542) and acetate. researchgate.net The kinetics of this reaction are well-studied and are known to be influenced by pH and temperature. stanford.eduresearchgate.net

Amide Hydrolysis: Amide bonds are generally more resistant to hydrolysis than ester bonds due to the resonance stabilization between the nitrogen lone pair and the carbonyl group. uomustansiriyah.edu.iq This increased stability means that more forcing conditions (e.g., strong acid or base and elevated temperatures) are required to cleave the two amide linkages in this compound. The hydrolysis of these bonds would ultimately lead to the formation of phthalic acid (from the carbamoylphenyl portion), 1,2-diaminobenzene, and 4-aminophenol.

Given the higher reactivity of the ester linkage, the degradation of this compound in an aqueous environment is expected to proceed sequentially, with the hydrolysis of the acetate group occurring first.

Photostability

Photostability testing is crucial to determine if a compound is susceptible to degradation upon exposure to light. europa.eu For aromatic compounds like this compound, UV radiation can induce photochemical reactions.

Photo-Fries Rearrangement: A characteristic photochemical reaction of phenyl esters, such as the phenyl acetate group in the target molecule, is the Photo-Fries rearrangement. semanticscholar.orgacs.org Upon absorption of UV light, the ester can undergo homolytic cleavage of the O-CO bond, followed by rearrangement to yield ortho- and para-hydroxy acetophenone (B1666503) derivatives. In the case of this compound, this would result in the formation of acetyl-hydroxy derivatives.

Photodegradation of Amide Bonds: Aromatic amides, like the benzanilide (B160483) structures within the molecule, can also undergo photochemical reactions. nih.gov Exposure to UV light can lead to photocyclization, photoreduction, and other rearrangements. researchgate.net The specific products formed would depend on the solvent and the presence of other reactive species.

Thermal Stability

The thermal stability of this compound is dictated by the strength of its chemical bonds and the presence of functional groups that may be susceptible to heat.

Ester Pyrolysis: The pyrolysis of phenyl acetate is known to produce phenol and ketene (B1206846) through a concerted reaction mechanism. rsc.org This suggests that at elevated temperatures, the ester linkage in this compound could undergo similar thermal decomposition.

Amide Thermal Stability: Aromatic amides are known for their high thermal stability. tandfonline.com This stability is attributed to the resonance energy of the amide bond and the rigidity of the aromatic structures. nih.gov While general amide compounds are stable up to at least 160°C, many aromatic polyamides exhibit thermal stability at temperatures exceeding 500°C. tandfonline.comresearchgate.net Therefore, the amide linkages are expected to be the more thermally robust part of the this compound molecule.

Degradation at elevated temperatures would likely begin with the cleavage of the weaker ester bond before the more stable amide bonds are affected.

Illustrative Degradation Data

While specific experimental data for this compound is not available, the following tables illustrate the expected degradation behavior based on the known chemistry of its functional groups. These tables are hypothetical and intended to demonstrate the principles discussed.

Table 1: Hypothetical Hydrolytic Degradation of this compound

ConditionTime (hours)Predominant Degradation ProductPercentage of Parent Compound Remaining (Illustrative)
pH 4, 25°C24Minimal Degradation>98%
pH 7, 25°C244-[(2-Carbamoylphenyl)carbamoyl]phenol~95%
pH 9, 25°C244-[(2-Carbamoylphenyl)carbamoyl]phenol~80%
pH 12, 50°C84-[(2-Carbamoylphenyl)carbamoyl]phenol, Phthalic Acid, 4-Aminophenol<10%

This interactive table illustrates the expected increase in hydrolysis rate with increasing pH and temperature, with the ester linkage being the primary site of initial cleavage.

Table 2: Hypothetical Photodegradation of this compound

Light SourceExposure Duration (hours)Potential Major PhotoproductsPercentage of Parent Compound Remaining (Illustrative)
Simulated Sunlight (ICH Q1B)24Photo-Fries rearrangement products, 4-[(2-Carbamoylphenyl)carbamoyl]phenol~85%
UV-C (254 nm)8Photo-Fries rearrangement products, Phenanthridinone derivatives~60%
Dark Control24No significant degradation>99%

This interactive table illustrates the potential for photodegradation under different light conditions, highlighting the formation of rearrangement products characteristic of phenyl esters and benzanilides.

Table 3: Hypothetical Thermal Degradation of this compound

TemperatureTime (hours)Predominant Degradation PathwayPercentage of Parent Compound Remaining (Illustrative)
100°C24Minimal Degradation>98%
200°C8Ester Pyrolysis~70%
350°C2Ester and Amide Bond Cleavage<20%

This interactive table illustrates the expected thermal stability, with significant degradation occurring at higher temperatures, likely initiated by the decomposition of the phenyl acetate moiety.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Design and Synthesis of Analogs of 4-[(2-Carbamoylphenyl)carbamoyl]phenyl acetate (B1210297) for SAR/SPR Profiling

A systematic approach to analog design and synthesis is the cornerstone of developing a comprehensive SAR/SPR profile. This involves the methodical modification of different parts of the lead compound, 4-[(2-Carbamoylphenyl)carbamoyl]phenyl acetate, to probe the chemical space around it.

Ester Group Modification: The acetate ester could be varied to include larger alkyl or aryl groups to probe for steric tolerance in the binding pocket. Additionally, replacing the ester with bioisosteric functional groups such as amides or sulfonamides could provide insights into the importance of the ester's electronic and hydrogen bonding characteristics.

Aromatic Ring Substitution: Introducing a variety of substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions on the phenyl ring can systematically alter the electronic and lipophilic properties of this moiety.

Table 1: Hypothetical Analogs with Modifications of the Phenyl Acetate Moiety and Their Expected Impact on Activity

Compound IDModificationExpected Effect on Lipophilicity (LogP)Hypothetical Biological Activity (IC₅₀, µM)Rationale for Expected Change in Activity
Parent This compound2.510Baseline activity.
1a Phenyl propionate (B1217596) instead of acetate2.98Increased lipophilicity may enhance membrane permeability and binding.
1b Phenyl pivalate (B1233124) instead of acetate3.715Bulky t-butyl group may introduce steric hindrance at the binding site.
1c 4-Chlorophenyl acetate instead of phenyl acetate3.25Electron-withdrawing chloro group could enhance binding through halogen bonding and increase lipophilicity.
1d 4-Methoxyphenyl acetate instead of phenyl acetate2.412Electron-donating methoxy (B1213986) group may be electronically unfavorable for binding.

Carboxamide Group Position: The position of the primary carboxamide group on the phenyl ring could be moved from the ortho to the meta or para positions to assess the spatial requirements for interaction with the biological target.

Primary Amide Modification: The primary amide could be substituted with small alkyl groups (secondary amides) to probe the necessity of the two hydrogen bond donors.

Table 2: Hypothetical Analogs with Modifications of the Carbamoylphenyl Moiety and Their Expected Impact on Activity

Compound IDModificationExpected H-Bonding CapabilityHypothetical Biological Activity (IC₅₀, µM)Rationale for Expected Change in Activity
Parent 2-CarbamoylphenylHigh (2 H-bond donors)10Baseline activity.
2a 4-CarbamoylphenylHigh25Altered geometry may lead to a non-optimal fit in the binding pocket.
2b 2-(N-Methylcarbamoyl)phenylModerate (1 H-bond donor)50Loss of a key hydrogen bond donor may significantly reduce binding affinity.
2c 2-Carbamoyl-4-chlorophenylHigh7Chloro substituent may provide additional favorable interactions or alter conformation beneficially.

The amide and ester linkages are key structural features that dictate the relative orientation of the phenyl rings and provide hydrogen bonding sites.

Amide Bond Reversal: A retro-amide analog, where the CO and NH groups of the central amide are swapped, would present a different hydrogen bonding pattern and could reveal the importance of the donor/acceptor sequence.

Linker Homologation: Inserting methylene (B1212753) units between the phenyl rings and the linking groups would increase the flexibility and length of the molecule, which could help to map the dimensions of the binding site.

Linkage Replacement: Replacing the amide or ester with more rigid linkers, such as an alkene or an alkyne, would restrict conformational freedom and could lock the molecule into a more or less active conformation.

While the parent compound this compound is achiral, the introduction of chiral centers through modification could be a valuable strategy. For instance, modifying the acetate to a lactate (B86563) would introduce a stereocenter, and the resulting enantiomers could be synthesized and tested to determine if the biological target exhibits stereoselectivity.

Identification of Key Pharmacophores or Active Moieties within the Compound Structure

Based on the hypothetical SAR data, a pharmacophore model can be constructed. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity. For this compound, a plausible pharmacophore model might include:

Two Aromatic Rings: These likely engage in π-π stacking or hydrophobic interactions within the binding pocket.

A Hydrogen Bond Donor: The N-H of the central amide bond.

A Hydrogen Bond Acceptor: The carbonyl oxygen of the central amide bond.

A Hydrogen Bond Donor/Acceptor Group: The primary carboxamide group.

A Hydrophobic/Esterase Interaction Site: The phenyl acetate moiety.

Elucidation of Steric, Electronic, and Lipophilic Effects on Observed Activities

A quantitative structure-activity relationship (QSAR) analysis could be employed to correlate the physicochemical properties of the hypothetical analogs with their biological activities. nih.gov

Steric Effects: As suggested by the hypothetical data in Table 1, bulky substituents on the phenyl acetate (e.g., pivalate) may decrease activity due to steric hindrance. The optimal size of substituents would need to be determined experimentally.

Electronic Effects: The introduction of electron-withdrawing groups (e.g., -Cl) on either phenyl ring appears to be beneficial in the hypothetical models, suggesting that a more electron-poor aromatic system may favor binding. researchgate.net This could be due to enhanced hydrogen bonding or favorable interactions with an electron-rich area of the binding site.

Lipophilic Effects: Lipophilicity is a critical parameter for drug action, influencing absorption, distribution, metabolism, and excretion (ADME) as well as target binding. mdpi.com The hypothetical data suggests an optimal range for lipophilicity, with both very low and very high values being detrimental to activity. A parabolic relationship between LogP and biological activity is often observed in SAR studies.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. These models are instrumental in drug discovery and development for predicting the activity of new chemical entities, optimizing lead compounds, and assessing potential toxicity. The development of a robust QSAR/QSPR model involves a systematic process of data collection, descriptor calculation, model generation, and rigorous validation.

The foundation of any predictive QSAR or QSPR model is a high-quality dataset derived from consistent in vitro experimental assays. For this compound, this would involve synthesizing a series of structural analogs and evaluating their biological activity (e.g., enzyme inhibition, receptor binding affinity) or physicochemical properties (e.g., solubility, lipophilicity).

The biological data, often expressed as IC50 or EC50 values, would be converted to a logarithmic scale (pIC50 or pEC50) to ensure a linear relationship with the descriptors. A typical workflow for model derivation would include:

Data Curation: A dataset of molecules with their corresponding biological activities would be compiled. For instance, a hypothetical dataset for a series of analogs of this compound might look like the table below.

Structural Alignment: The three-dimensional structures of the compounds would be optimized and aligned to a common scaffold.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms would be employed to build the model.

Hypothetical In Vitro Activity Data for QSAR Model Derivation

Compound ID Structure IC50 (µM) pIC50
1 This compound 1.5 5.82
Analog A [Structure of Analog A] 0.8 6.10
Analog B [Structure of Analog B] 2.3 5.64
Analog C [Structure of Analog C] 0.5 6.30

This table is for illustrative purposes only, as specific experimental data for this compound and its analogs were not found in the initial search.

Computational descriptors are numerical values that characterize the chemical structure and properties of a molecule. These descriptors are categorized based on their dimensionality (1D, 2D, 3D, and 4D) and the type of information they encode (e.g., constitutional, topological, geometric, electrostatic, quantum-chemical). nih.gov

For a molecule like this compound, a variety of descriptors would be calculated to capture its structural features:

Constitutional Descriptors: These include molecular weight, atom counts, and bond counts.

Topological Descriptors: These describe the connectivity of atoms in the molecule, such as the Wiener index and Kier & Hall connectivity indices.

Geometric Descriptors: These are derived from the 3D structure and include molecular surface area and volume.

Electrostatic Descriptors: These relate to the charge distribution, such as partial charges on atoms and dipole moment.

Quantum-Chemical Descriptors: These are calculated using quantum mechanics and include HOMO and LUMO energies. nih.gov

The selection of the most relevant descriptors is a critical step in building a predictive model. Techniques like genetic algorithms or stepwise regression are often used to identify a subset of descriptors that have the highest correlation with the biological activity.

Examples of Computational Descriptors Potentially Relevant to this compound

Descriptor Class Specific Descriptor Potential Relevance
Constitutional Molecular Weight Size-related effects on binding
Topological Kier Shape Indices Molecular shape and flexibility
Geometric Polar Surface Area (PSA) Membrane permeability and transport
Electrostatic Dipole Moment Interactions with polar residues in a binding site

This table is illustrative and the actual relevant descriptors would be determined through a rigorous QSAR/QSPR study.

The validation of a QSAR/QSPR model is essential to ensure its robustness, reliability, and predictive power. nih.gov Validation is typically performed using both internal and external methods. nih.gov

Internal Validation techniques assess the stability of the model using the training set data. A common method is cross-validation , where the dataset is repeatedly partitioned into training and test sets. researchgate.net The leave-one-out (LOO) cross-validation is a widely used approach. A high cross-validated correlation coefficient (q²) is indicative of a robust model. nih.gov

External Validation involves challenging the model with an external set of compounds that were not used in the model development. mdpi.com The predictive ability of the model is evaluated by comparing the predicted activities of the external set with their experimentally determined values. A high predictive correlation coefficient (R²pred) suggests good external predictivity. nih.gov

According to the Organisation for Economic Co-operation and Development (OECD) guidelines, a valid QSAR model should have:

A defined endpoint.

An unambiguous algorithm.

A defined domain of applicability.

Appropriate measures of goodness-of-fit, robustness, and predictivity.

A mechanistic interpretation, if possible. nih.gov

Key Statistical Parameters for QSAR/QSPR Model Validation

Parameter Description Acceptable Value
R² (Coefficient of Determination) Measures the goodness-of-fit of the model to the training data. > 0.6
q² (Cross-validated R²) Measures the internal predictive ability of the model. > 0.5

These are general guidelines, and the acceptable values may vary depending on the specific application. mdpi.com

No Publicly Available Research Found for "this compound" in Advanced Applications

Following a comprehensive search of scientific literature and chemical databases, no specific research or data could be located for the chemical compound This compound pertaining to its advanced applications in non-clinical research and materials science. The inquiries into its potential use as a chemical probe for biological pathways in in vitro systems and its integration into materials science research did not yield any relevant findings.

The investigation sought to uncover information regarding the compound's role in target identification and validation, its application in non-clinical cellular assays, and its potential as a monomer for polymer synthesis. Additionally, searches were conducted to determine its applicability in functional coatings or films, and its involvement in supramolecular assemblies or self-healing materials.

The absence of accessible data on "this compound" in these specific areas of advanced research suggests that the compound may not have been a subject of investigation in these contexts, or any such research is not currently published in publicly accessible domains. Consequently, the requested detailed article focusing on these advanced applications and research potential cannot be generated due to the lack of foundational scientific information.

Advanced Applications and Research Potential Excluding Clinical Human Applications

Application in Advanced Analytical Method Development

The utility of a chemical compound in the development of advanced analytical methodologies is a critical aspect of its scientific value. For 4-[(2-Carbamoylphenyl)carbamoyl]phenyl acetate (B1210297), its potential in this area remains unexplored.

Use as an Internal Standard or Reference Compound in Complex Matrices

Currently, there is no documented use of 4-[(2-Carbamoylphenyl)carbamoyl]phenyl acetate as an internal standard or reference compound. For a compound to be effective in these roles, it must possess specific physicochemical properties, such as high purity, stability, and a distinct analytical signal that does not interfere with the analytes of interest. The synthesis and characterization of this compound would be the first step toward evaluating its suitability for such applications.

Development of Detection Methods for Related Compounds

The development of specific detection methods, such as chromatographic or spectroscopic techniques, for compounds structurally related to this compound has not been reported in the available literature. Research in this area would be necessary to establish analytical protocols and to understand the compound's behavior in various analytical systems.

Role in Supramolecular Chemistry and Self-Assembly Research

Supramolecular chemistry investigates the interactions between molecules and the formation of larger, organized structures. The molecular structure of this compound suggests potential for engaging in such interactions, though no specific studies have been published.

Investigation of Hydrogen Bonding Networks in Non-Biological Systems

The presence of amide and carbamoyl (B1232498) functional groups in this compound provides potential hydrogen bond donor and acceptor sites. However, there are no existing studies that investigate the formation of hydrogen bonding networks involving this specific compound in non-biological contexts.

Formation of Cocrystals or Co-amorphous Solids

The ability of a compound to form cocrystals or co-amorphous solids with other molecules can significantly alter its physical properties. There is currently no research on the formation of such solid forms with this compound.

Potential as Precursors for Novel Chemical Entities with Enhanced Properties

The use of a compound as a building block for the synthesis of new molecules is a key area of chemical research. The potential of this compound as a precursor has not been explored in the scientific literature. Future research would be required to identify synthetic pathways where this compound could serve as a starting material for the creation of novel chemical entities with desirable properties.

Future Directions and Emerging Research Avenues for 4 2 Carbamoylphenyl Carbamoyl Phenyl Acetate

Exploration of Asymmetric Synthesis Routes for Chiral Analogs

The structure of 4-[(2-Carbamoylphenyl)carbamoyl]phenyl acetate (B1210297) is achiral. However, the introduction of steric bulk at key positions on its phenyl rings could restrict rotation around the N-aryl single bonds, giving rise to stable, axially chiral atropisomers. The development of asymmetric synthesis methods to access single enantiomers of such analogs is a significant and challenging goal.

Future research will likely focus on organocatalytic atroposelective reactions. nih.govnih.gov Bifunctional organocatalysts, which can simultaneously activate both the nucleophile and the electrophile, have shown great promise in controlling axial chirality. nih.gov For instance, an atroposelective N-acylation strategy could be explored, where a prochiral amine precursor is reacted with an acylating agent in the presence of a chiral catalyst to yield an enantiomerically enriched product. rsc.org The success of such a strategy would hinge on the rational design of both the substrate and the catalyst to maximize steric interactions in the transition state, thereby favoring the formation of one atropisomer over the other.

Table 1: Proposed Experimental Parameters for Asymmetric Synthesis Exploration

Parameter Description Potential Methods/Catalysts Desired Outcome
Substrate Design Introduction of bulky ortho-substituents on phenyl rings to create a high rotational barrier. Methyl, isopropyl, or phenyl groups. Stable, isolable atropisomers.
Catalyst Screening Evaluation of chiral catalysts to induce enantioselectivity. Cinchona alkaloid derivatives, chiral phosphoric acids, bifunctional thiourea (B124793) catalysts. High enantiomeric excess (ee > 90%).
Reaction Optimization Fine-tuning of solvent, temperature, and stoichiometry. Aprotic solvents (e.g., Toluene, CH2Cl2), temperatures from -78 °C to room temp. High chemical yield and enantioselectivity.
Chirality Analysis Confirmation of enantiomeric purity and absolute configuration. Chiral High-Performance Liquid Chromatography (HPLC), X-ray crystallography. Characterization of pure enantiomers.

Investigation of Photo-Physical Properties and Potential Optoelectronic Applications

The extended π-conjugated system spanning the aromatic rings and amide linkages in 4-[(2-Carbamoylphenyl)carbamoyl]phenyl acetate suggests that it may possess interesting photophysical properties. Aromatic amides and related structures are increasingly being investigated for their use in optoelectronic devices, such as organic light-emitting diodes (OLEDs), due to their thermal stability and tunable electronic characteristics. researchgate.netunl.pt

A crucial future direction is the systematic characterization of its fundamental photophysical properties. This involves measuring its UV-visible absorption and photoluminescence spectra in various solvents to understand its electronic transitions and the influence of environmental polarity. beilstein-journals.org Key parameters such as the fluorescence quantum yield and excited-state lifetime will quantify its efficiency as an emitter. Investigating the potential for phenomena like thermally activated delayed fluorescence (TADF) could be particularly valuable, as TADF materials are highly sought after for next-generation OLEDs. rsc.org Depending on these findings, the molecule could be explored as a new class of organic semiconductor or as a fluorescent probe for sensing applications. tandfonline.comnih.gov

Table 2: Key Photo-Physical Parameters for Future Investigation

Property Experimental Technique Information Gained Potential Application
UV-Vis Absorption UV-Vis Spectrophotometry Wavelength of maximum absorption (λmax), molar absorptivity (ε). Determines the energy of electronic transitions.
Photoluminescence Fluorescence Spectroscopy Emission wavelength (λem), Stokes shift, fluorescence quantum yield (ΦF). Characterizes emission color and efficiency.
Excited-State Lifetime Time-Correlated Single Photon Counting (TCSPC) Radiative and non-radiative decay rates. Insight into excited-state dynamics.
Solvatochromism Spectroscopic measurements in solvents of varying polarity. Changes in dipole moment upon excitation. Indicates charge-transfer character of excited states.
Electrochemical Properties Cyclic Voltammetry (CV) HOMO/LUMO energy levels, electrochemical band gap. Assesses suitability for charge injection/transport in OLEDs.

Advanced Mechanistic Studies using Biophysical Techniques (e.g., Single-Molecule Studies)

Given that structurally related molecules, such as aspirin (B1665792) derivatives, are known to interact with biological targets like enzymes, it is plausible that this compound could exhibit bioactivity. Advanced biophysical techniques, particularly at the single-molecule level, offer a powerful approach to investigate such potential interactions with unprecedented detail.

Single-molecule Förster Resonance Energy Transfer (smFRET) is a prime candidate for these studies. wikipedia.orgnih.gov By fluorescently labeling a potential target protein and an analog of the compound, smFRET can be used to directly observe binding and unbinding events in real-time. nih.gov This approach can reveal kinetic parameters (k_on, k_off) and uncover dynamic conformational changes within the protein that are induced by ligand binding—information that is often obscured in conventional ensemble measurements. acs.org Such studies would provide a deep mechanistic understanding of the molecule's mode of action, guiding the design of more potent and selective derivatives.

Integration with Artificial Intelligence and Machine Learning for De Novo Design and Optimization of Related Molecules (Pre-Clinical Discovery)

Environmental Fate and Degradation Studies in Controlled Academic Environments (Non-Toxicology)

Understanding the environmental persistence and degradation pathways of a synthetic compound is a critical aspect of modern chemical research. For this compound, this involves investigating its susceptibility to both biological and abiotic degradation processes in controlled laboratory settings.

The structure of the molecule contains functional groups that are known to be targeted by microbial enzymes. The phenyl acetate moiety is particularly noteworthy, as the bacterial catabolism of phenylacetic acid is a well-characterized metabolic pathway encoded by the paa gene cluster. nih.govfrontiersin.org

Future studies should investigate the biodegradation of the compound using microbial consortia from relevant environments (e.g., soil, activated sludge) or with specific bacterial strains known to degrade aromatic compounds. nih.govf1000research.com A likely initial step in the degradation cascade is the enzymatic hydrolysis of the ester bond by a hydrolase or esterase, yielding acetate and a more complex aromatic intermediate. Subsequent cleavage of the amide bonds by amidases would further break down the molecule. nih.gov Identifying the key microbial species, the enzymes involved, and the sequence of metabolic intermediates would provide a comprehensive picture of its biological degradation pathway. researchgate.netnih.gov

In aquatic systems, abiotic degradation via hydrolysis and photolysis can be significant fate processes. The ester and amide linkages in this compound are both susceptible to hydrolysis, with reaction rates that are typically highly dependent on pH and temperature. uregina.canih.gov

Systematic kinetic studies are needed to determine the hydrolysis rate constants under acidic, neutral, and basic conditions. researchgate.netstanford.edu This would allow for the calculation of the compound's hydrolytic half-life across a range of environmental pH values. Furthermore, the aromatic nature of the molecule suggests it will absorb UV radiation from sunlight, potentially leading to photolysis. researchgate.net Future experiments should involve exposing aqueous solutions of the compound to simulated solar radiation to measure its photolytic quantum yield and identify the resulting photoproducts. These studies will clarify the compound's persistence in sunlit surface waters and the primary degradation products formed.

Table 3: Proposed Environmental Degradation Studies

Degradation Process Experimental System Key Parameters to Measure Expected Outcome
Biodegradation Batch cultures with microbial consortia or pure strains. Rate of parent compound disappearance, identification of metabolites (LC-MS/GC-MS). Determination of biodegradability (half-life), elucidation of the metabolic pathway.
Hydrolysis Sterile buffered aqueous solutions at various pH (e.g., 4, 7, 9) and temperatures. Pseudo-first-order rate constants (k_obs), identification of hydrolysis products. pH-rate profile, prediction of hydrolytic persistence in aquatic environments.
Photolysis Aqueous solutions exposed to a solar simulator (e.g., Xenon arc lamp). Photolysis rate constant, quantum yield, identification of photoproducts. Determination of photochemical lability and primary phototransformation pathways.

Q & A

Q. What are the recommended synthesis routes for 4-[(2-Carbamoylphenyl)carbamoyl]phenyl acetate, and how can experimental design optimize yield?

Methodological Answer: Synthesis typically involves coupling 2-carbamoylphenyl isocyanate with phenyl acetate derivatives under controlled conditions. To optimize yield:

  • Use statistical Design of Experiments (DOE) to identify critical parameters (e.g., temperature, solvent polarity, catalyst loading) .
  • Employ continuous flow reactors for precise control over reaction kinetics and scalability, reducing side-product formation .
  • Monitor intermediates via in-line spectroscopic techniques (e.g., FTIR) for real-time adjustments .

Q. How should researchers characterize the structural and functional properties of this compound?

Methodological Answer:

  • Spectroscopic Analysis : Use NMR (¹H/¹³C) to confirm aromatic substitution patterns and ester/carbamoyl group connectivity. FTIR validates carbonyl stretching frequencies (1650–1750 cm⁻¹) .
  • Crystallography : Single-crystal X-ray diffraction resolves steric effects from the carbamoyl substituents, aiding in understanding conformational stability.
  • Chromatography : HPLC-MS ensures purity and identifies degradation products under varying pH/temperature .

Q. What experimental strategies assess the compound’s solubility and stability in different solvents?

Methodological Answer:

  • Conduct Hansen solubility parameter studies to screen solvents (e.g., DMSO, THF) for optimal dissolution .
  • Use accelerated stability testing (40°C/75% RH for 4 weeks) with periodic HPLC analysis to track degradation kinetics .
  • Apply molecular dynamics simulations to predict solvent interactions and phase behavior .

Advanced Research Questions

Q. How can computational methods elucidate reaction mechanisms involving this compound?

Methodological Answer:

  • Perform density functional theory (DFT) calculations to map energy barriers for carbamoyl group activation and nucleophilic attack pathways .
  • Validate mechanisms using isotopic labeling (e.g., ¹⁸O in ester groups) and kinetic isotope effect (KIE) studies .
  • Integrate machine learning with experimental data to predict side reactions and optimize transition states .

Q. What advanced strategies are used to study its bioactivity and structure-activity relationships (SAR)?

Methodological Answer:

  • In vitro assays : Screen for enzyme inhibition (e.g., kinases) using fluorescence polarization or surface plasmon resonance (SPR) .
  • SAR Studies : Synthesize analogs with modified substituents (e.g., fluorine at 2-position) and correlate steric/electronic effects with bioactivity .
  • Molecular docking : Predict binding modes with target proteins (e.g., HDACs) and validate via mutagenesis studies .

Q. How should researchers address contradictory data in kinetic or thermodynamic studies?

Methodological Answer:

  • Apply multivariate analysis to decouple confounding variables (e.g., solvent polarity vs. temperature effects) .
  • Replicate experiments under controlled inert atmospheres (e.g., N₂ glovebox) to exclude oxygen/humidity interference .
  • Use Bayesian statistics to quantify uncertainty and refine reaction models .

Q. What safety protocols are critical for handling this compound in advanced research settings?

Methodological Answer:

  • Follow Chemical Hygiene Plan guidelines : Use fume hoods for synthesis and PPE (nitrile gloves, lab coats) during handling .
  • Implement emergency response training for spills (e.g., neutralization with 10% NaHCO₃) and waste disposal per EPA regulations .
  • Conduct toxicity screenings (e.g., Ames test) to assess mutagenic potential before biological assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.